molecular formula C26H26N4O4S B2938214 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide CAS No. 688356-40-3

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2938214
CAS No.: 688356-40-3
M. Wt: 490.58
InChI Key: NDBWDKKJTXSVTN-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative featuring a sulfanyl-acetamide side chain. Its core structure includes a quinazoline ring substituted at position 4 with a 3,5-dimethoxyphenylamino group and at position 2 with a sulfanyl bridge connected to an N-(4-ethoxyphenyl)acetamide moiety. Quinazoline derivatives are renowned for their pharmacological versatility, including kinase inhibition and antimicrobial activity . The presence of methoxy and ethoxy substituents likely enhances lipophilicity and target binding, while the sulfanyl group may facilitate interactions with biological thiols or metal ions.

Properties

IUPAC Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-4-34-19-11-9-17(10-12-19)27-24(31)16-35-26-29-23-8-6-5-7-22(23)25(30-26)28-18-13-20(32-2)15-21(14-18)33-3/h5-15H,4,16H2,1-3H3,(H,27,31)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBWDKKJTXSVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the quinazoline core, followed by the introduction of the dimethoxyphenyl and ethoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to simplify the compound or alter its reactivity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce simpler amine derivatives.

Scientific Research Applications

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and cellular pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The dimethoxyphenyl and ethoxyphenyl groups may enhance these interactions by increasing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds reveals key differences in core scaffolds, substituents, and biological activities:

Compound Name / ID Core Structure Substituents Biological Activity Reference
Target Compound Quinazoline 4-(3,5-dimethoxyphenylamino), 2-sulfanyl-N-(4-ethoxyphenyl)acetamide Not explicitly reported
N-(4-Ethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (13) Quinazolinone 4-oxo, 3-(4-sulfamoylphenyl), 2-sulfanyl-N-(4-ethoxyphenyl)acetamide Antimicrobial (Gram+ bacteria)
IPPQ Quinazoline 4-((3-phenylpropyl)amino), 2-methylacetamide linked to isoxazole CaVα-β interaction antagonist
PZ-38 Imidazolone 4-(dimethylamino)benzylidene, 2-sulfanyl-N-(2,5-dimethoxyphenyl)acetamide ABCG2 inhibitor (drug resistance reversal)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Simple acetamide 2-aminophenylsulfanyl, N-(4-methoxyphenyl) Antimicrobial (synthetic focus)

Key Structural Variations and Implications

  • Core Scaffold: The target compound’s quinazoline core distinguishes it from imidazolone (PZ-38) or simpler acetamide () derivatives. Quinazolines are associated with kinase inhibition and DNA intercalation, whereas imidazolones (e.g., PZ-38) are linked to protein-protein interaction disruption .
  • Substituent Effects: The 3,5-dimethoxyphenylamino group in the target compound likely increases lipophilicity and π-π stacking compared to the 4-sulfamoylphenyl group in compound 13 . Sulfamoyl groups enhance solubility but may reduce membrane permeability. The 4-ethoxyphenyl acetamide moiety is shared with compound 13, suggesting a conserved role in target binding or pharmacokinetics. Ethoxy groups balance lipophilicity and metabolic stability better than methoxy or chloro substituents .
  • Biological Activity Trends: Antimicrobial activity in compound 13 () correlates with the sulfamoylphenyl group, which may disrupt bacterial folate synthesis. The target compound’s dimethoxyphenylamino group could shift activity toward eukaryotic targets (e.g., kinases or receptors) .

Biological Activity

The compound 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.

Molecular Formula

The molecular formula for the compound is C25H24N4O4SC_{25}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 476.55 g/mol.

Structural Features

The compound features a quinazoline core with various substitutions:

  • Quinazoline moiety : Known for its diverse biological activities.
  • Sulfanyl group : Implicated in enhancing biological interactions.
  • Methoxy and ethoxy substitutions : These groups may influence solubility and bioactivity.

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. The compound has been evaluated against several cancer cell lines to determine its efficacy.

Anti-Proliferative Activity

A study evaluated the anti-proliferative effects of various quinazoline derivatives against nine human cancer cell lines, including:

  • LN-229 (glioblastoma)
  • Capan-1 (pancreatic adenocarcinoma)
  • HCT-116 (colorectal carcinoma)

Results indicated that compounds similar to 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide demonstrated moderate inhibitory effects in the low micromolar range (IC50 values) against these cancer cell lines .

Kinase Inhibition

The compound's structure suggests potential kinase inhibition capabilities. Quinazolines are known to target tyrosine kinases, which are crucial in cancer cell signaling pathways. The compound was screened against a panel of 109 kinases and showed promising binding affinity, indicating its potential as a targeted therapy for cancers driven by aberrant kinase activity .

CompoundStructure FeaturesBiological Activity
2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamideQuinazoline core with sulfanyl and ethoxy groupsAnticancer activity; kinase inhibition
N-(4-methoxyphenyl)-2-{4-[4-(m-tolyloxy)quinazolin-2-yl]phenyl}acetamideQuinazoline core with methoxy substitutionAnticancer activity against prostate cancer
5-[(4-methylphenyl)sulfanyl]-2,4-quinazolinediamineSulfanyl group on quinazolineAnticancer properties

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer progression. By targeting specific kinases involved in cell proliferation and survival, these compounds may disrupt tumor growth and metastasis.

Synthesis and Evaluation

A significant study synthesized a series of quinazoline derivatives, including the target compound. The evaluation included:

  • Synthesis Methodology : Utilizing straightforward synthetic routes starting from readily available precursors.
  • Biological Evaluation : Screening against multiple cancer cell lines and assessing kinase inhibition profiles using techniques like Differential Scanning Fluorimetry (DSF) .

Findings

The synthesized compounds exhibited varying degrees of anti-proliferative activity. Notably, those with specific substitutions showed enhanced potency against certain cancer types, suggesting that structural modifications can significantly impact biological outcomes .

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